(TYR27)-alpha-CGRP (27-37) (RAT) is a synthetic peptide derived from the alpha form of calcitonin gene-related peptide, specifically a fragment that spans amino acids 27 to 37. This peptide is notable for its potential roles in various physiological processes, including vasodilation and modulation of pain pathways. The full-length alpha-calcitonin gene-related peptide consists of 37 amino acids and is primarily involved in neurogenic inflammation and cardiovascular regulation.
The peptide is synthesized from the calcitonin gene-related peptide gene, which is located on chromosome 11 in rats. It is produced through recombinant DNA technology or solid-phase peptide synthesis methods. This specific fragment retains significant biological activity and is used in various research applications.
(TYR27)-alpha-CGRP (27-37) falls under the category of neuropeptides and belongs to the calcitonin family of peptides. It is classified as a signaling molecule due to its role in transmitting information between neurons and other cells.
The synthesis of (TYR27)-alpha-CGRP (27-37) typically employs solid-phase peptide synthesis, which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method ensures high purity and yield of the final product.
The molecular formula for (TYR27)-alpha-CGRP (27-37) is . The structure consists of a sequence of amino acids that contribute to its biological activity, with the tyrosine at position 27 being critical for receptor binding.
(TYR27)-alpha-CGRP (27-37) participates in various biochemical reactions, particularly those involving receptor binding and signal transduction pathways.
The mechanism of action involves binding to specific receptors on target cells, initiating a cascade of intracellular signaling events.
(TYR27)-alpha-CGRP (27-37) has several applications in scientific research:
(Tyr²⁷)-α-CGRP (27-37) (rat) is an 11-amino acid neuropeptide fragment derived from rat α-calcitonin gene-related peptide (α-CGRP). Its primary sequence is Tyr-Val-Pro-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH₂, corresponding to residues 27–37 of the full-length α-CGRP precursor, with an N-terminal tyrosine substitution [1] [5] [10]. This sequence is represented by the shorthand YVPTNVGSEAF-NH₂, where the C-terminal phenylalanine is amidated—a critical post-translational modification (PTM) that enhances receptor binding affinity and metabolic stability [1] [2]. The peptide lacks disulfide bonds or glycosylation sites, distinguishing it from longer CGRP isoforms (e.g., human α-CGRP (23-37) contains additional lysine residues) [3].
The Tyr²⁷ modification replaces the native residue at position 27, facilitating radiolabeling (e.g., with ¹²⁵I) for receptor-binding studies without disrupting biological activity [8] [10]. Alternative splicing of the calcitonin/CGRP gene (CALCA) produces α-CGRP in neurons, with tissue-specific processing yielding truncated fragments like (27-37) [6].
Table 1: Sequence Analysis of (Tyr²⁷)-α-CGRP (27-37) (Rat)
Property | Detail |
---|---|
Full Sequence | H-Tyr-Val-Pro-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH₂ |
Abbreviated Sequence | YVPTNVGSEAF-NH₂ |
Residue Range | 27–37 of rat α-CGRP |
Key PTM | C-terminal amidation |
N-Terminal Modification | Tyrosine substitution at position 27 |
Synthesis relies primarily on solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry [2] [10]. The C-terminal amide is incorporated via a Rink amide resin, ensuring direct amidation during cleavage. Stepwise coupling of Fmoc-protected amino acids proceeds from C- to N-terminus, with tyrosine introduced at cycle 1 to position it at residue 27 [10]. After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), yielding a crude product containing TFA salts.
Critical challenges include:
Specialized services offer "TFA-free" purification using ion-exchange or acetic acid cleavage, mitigating TFA-related artifacts [2].
Table 2: Key Challenges in Synthesis and Purification
Challenge | Solution | Impact on Product |
---|---|---|
TFA residues | Ion-exchange purification; acetic acid cleavage | Prevents cell growth interference in bioassays |
Sequence heterogeneity | Gradient RP-HPLC (>95% purity standard) | Ensures consistent receptor binding affinity |
C-Terminal amidation | Rink amide resin SPPS | Maintains biological activity |
The peptide’s empirical formula is C₅₄H₇₉N₁₃O₁₇, with a monoisotopic molecular weight of 1182.28 g/mol [1] [5] [10]. Predicted properties include:
Solubility: Freely soluble in water (≥1 mg/mL) and mild aqueous buffers (e.g., PBS), but insoluble in nonpolar solvents [4] [8]. The charged residues (Glu³⁴, Thr²⁹, Ser³²) enhance hydrophilicity, reflected in a calculated grand average of hydropathy (GRAVY) index of -1.2, confirming strong hydrophilic character [2].
Stability: Lyophilized powder remains stable for >24 months when stored at -20°C in moisture-free conditions. Repeated freeze-thaw cycles degrade the peptide; reconstituted solutions should be used immediately [2] [10]. Degradation occurs via hydrolysis at Asn³⁰-Ser³² or deamidation of Asn³⁰/Gl³⁴ under alkaline conditions [1].
Table 3: Physicochemical Profile Summary
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 1182.28 g/mol | Calculated from C₅₄H₇₉N₁₃O₁₇ |
Water Solubility | ≥1 mg/mL | Practical solubility in reconstitution |
Storage Conditions | ≤-20°C, lyophilized, desiccated | Prevents hydrolysis/deamidation |
Hydrophilicity (GRAVY) | -1.2 | Negative value indicates high hydrophilicity |
Table 4: Standardized Nomenclature of (Tyr²⁷)-α-CGRP (27-37) (Rat)
Synonym | Source |
---|---|
YVPTNVGSEAF-NH₂ | [1] |
Rat[Tyr⁰]CGRP-(28-37) | [1] [8] |
(Tyr²⁷)-α-CGRP (27-37) (canine, mouse, rat) | [1] [10] |
H-Tyr-Val-Pro-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH₂ | [5] [8] |
[Tyr²⁷]-a-CGRP (27-37) (canine, mouse, rat) | [2] [10] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: